![molecular formula C16H9Cl3N4S B11064190 3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11064190.png)
3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which combine triazole and thiadiazine rings.
- The compound’s aromatic rings and nitrogen-containing heterocycles contribute to its unique properties.
3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: is a heterocyclic compound with an intriguing structure.
Preparation Methods
One-Pot Synthesis: An efficient method involves the reaction of dibenzoylacetylene with triazole derivatives, leading to functionalized thiazolo[3,2-b][1,2,4]triazole and triazolo[1,5-a]pyrimidine.
Bimolecular Reaction: Another approach starts from an unprotected phenol, which reacts with aromatic or heterocyclic α-bromoacetyl derivatives to yield the desired compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the reaction type, but common ones include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NaN3).
Major Products: These reactions can lead to diverse products, such as substituted derivatives or fused ring systems.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, potential drug development, or targeting specific pathways.
Industry: Its unique structure may find applications in materials, catalysis, or sensors.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused triazolo-thiadiazine structure sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds include [1,2,4]triazoles, thiadiazines, and other heterocyclic systems.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C16H9Cl3N4S |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9Cl3N4S/c17-11-4-1-9(2-5-11)15-20-21-16-23(15)22-14(8-24-16)10-3-6-12(18)13(19)7-10/h1-7H,8H2 |
InChI Key |
LWVSFGAHOVDZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064117.png)
![4-fluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11064120.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11064126.png)
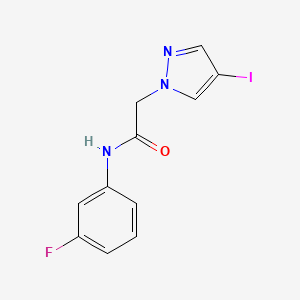
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11064150.png)
![2-[(2-Hydrazinyl-2-oxoethyl)sulfanyl]-4-(hydroxymethyl)-6-methylpyridine-3-carbohydrazide](/img/structure/B11064159.png)

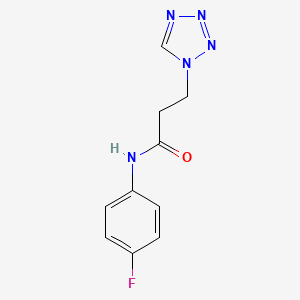
![3-[({4-[4-(Trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B11064173.png)
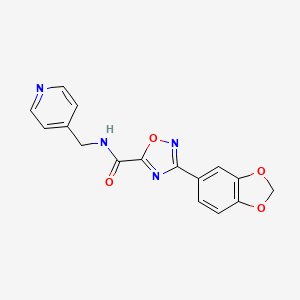
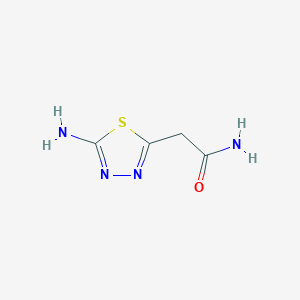
![Ethyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11064185.png)
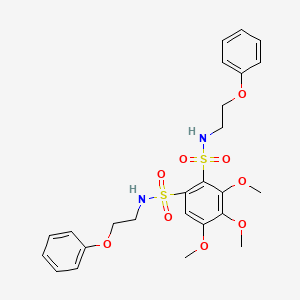
![6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11064207.png)
